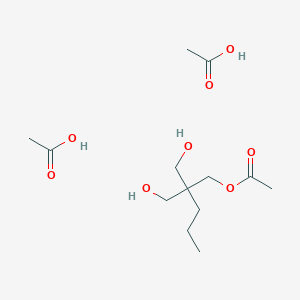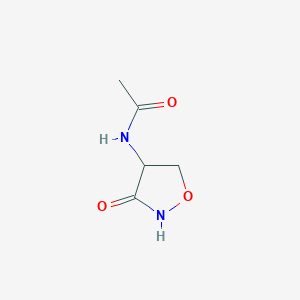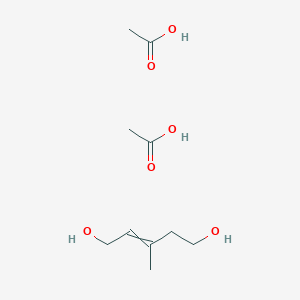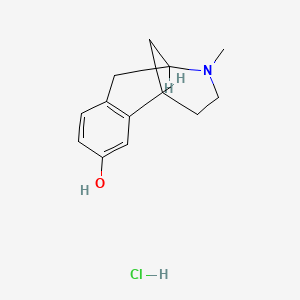![molecular formula C20H18N2O B14718501 (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one CAS No. 22220-22-0](/img/structure/B14718501.png)
(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one is a chalcone derivative known for its unique structural and photophysical properties. This compound contains a donor-acceptor group, which makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and material science .
Vorbereitungsmethoden
The synthesis of (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1-acetonaphthone. The reaction conditions often include the use of solvents such as ethanol or ethylene glycol, and the process may involve steady-state fluorescence quenching measurements
Analyse Chemischer Reaktionen
(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the interaction of this compound with colloidal silver nanoparticles in ethanol and ethylene glycol can lead to fluorescence quenching, indicating dynamic quenching and energy transfer .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications due to its unique photophysical properties. It is used in the study of intramolecular charge transfer (ICT) states, which are influenced by solvent polarity and temperature. These properties make it suitable for applications in sensing, organic light-emitting diodes (OLEDs), lasers, and fluorescent dyes . Additionally, the compound’s interaction with different media offers insights into its excited state, making it valuable for research in material science and photophysics.
Wirkmechanismus
The mechanism of action of (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one involves intramolecular charge transfer (ICT) between the donor and acceptor groups. This charge transfer is influenced by the solvent polarity and the medium’s acidity. The compound’s excited state has a higher dipole moment than its ground state, which is evident from the significant red shift observed in its emission spectrum compared to its absorption spectrum . The interaction with colloidal silver nanoparticles further demonstrates the compound’s dynamic quenching and energy transfer properties.
Vergleich Mit ähnlichen Verbindungen
(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one is unique due to its strong electron donor-acceptor interactions and its sensitivity to the microenvironment. Similar compounds include other chalcone derivatives with donor-acceptor groups separated by a keto-vinyl bridge. These compounds also exhibit intramolecular charge transfer properties and are used in similar applications, such as sensing and OLEDs .
Eigenschaften
CAS-Nummer |
22220-22-0 |
|---|---|
Molekularformel |
C20H18N2O |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
2-[4-(dimethylamino)phenyl]imino-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C20H18N2O/c1-22(2)19-11-9-18(10-12-19)21-14-20(23)17-8-7-15-5-3-4-6-16(15)13-17/h3-14H,1-2H3 |
InChI-Schlüssel |
CJOJZKJDJGAAGI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=CC(=O)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)

![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)


![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)

![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)




